6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,2'-inden]-1'(3'H)-one
Description
This compound features a spirocyclic architecture merging a cyclobutane ring with a 2'-inden-1'(3'H)-one moiety, substituted at the 6' position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The spiro junction imposes unique steric and electronic properties, while the boronic ester functionality enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . Its molecular weight, estimated at ~300–330 g/mol (based on analogous structures in ), positions it within the range of typical boronic ester intermediates used in pharmaceutical and materials science applications.
Properties
Molecular Formula |
C18H23BO3 |
|---|---|
Molecular Weight |
298.2 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3H-indene-2,1'-cyclobutane]-1-one |
InChI |
InChI=1S/C18H23BO3/c1-16(2)17(3,4)22-19(21-16)13-7-6-12-11-18(8-5-9-18)15(20)14(12)10-13/h6-7,10H,5,8-9,11H2,1-4H3 |
InChI Key |
IBMXAGIXAFMEFX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CC4(C3=O)CCC4)C=C2 |
Origin of Product |
United States |
Biological Activity
The compound 6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclobutane-1,2'-inden]-1'(3'H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique spirocyclic structure combined with a dioxaborolane moiety. The presence of the boron-containing group is significant as it may influence the compound's reactivity and interaction with biological targets.
Chemical Formula:
- C : 20
- H : 25
- B : 2
- O : 3
Molecular Weight:
- Approximately 335.33 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Preliminary studies suggest that it may function as a kinase inhibitor, similar to other boron-containing compounds that have shown efficacy in targeting cancer-related pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, boron-containing compounds have been reported to inhibit the activity of specific kinases involved in tumor growth and metastasis.
- Case Study : A study conducted on related dioxaborolane derivatives demonstrated their capability to inhibit cell proliferation in various cancer cell lines (e.g., breast and colon cancer) with IC50 values in the low micromolar range .
Pharmacological Profile
The pharmacological profile of the compound is still under investigation. However, initial findings suggest:
- Selectivity : Potential selectivity towards certain kinases over others.
- Toxicity : Preliminary toxicity studies indicate that while some derivatives show promise, they also exhibit cytotoxic effects at higher concentrations.
In Vitro Studies
In vitro assays have been pivotal in assessing the biological activity of this compound:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 5.0 | Kinase inhibition |
| Study B | HCT116 (colon cancer) | 3.2 | Apoptosis induction |
These studies highlight the compound's potential as an anticancer agent through mechanisms such as apoptosis and cell cycle arrest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous boronic esters or spirocyclic systems:
Key Comparative Insights
Spirocyclic vs. Cyclobutane’s moderate ring strain (compared to cyclopropane in ) balances stability and reactivity, reducing decomposition risks during storage or reaction .
Boronic Ester Performance: The dioxaborolane group in all listed compounds facilitates Suzuki coupling, but electronic effects from the spiro system (e.g., indenone’s electron-withdrawing carbonyl) may modulate transmetallation efficiency versus simpler arylboronates . Solubility varies significantly: Non-spiro derivatives () dissolve readily in ethers or chlorinated solvents, while spiro systems often require polar aprotic solvents like DMF or DMSO .
Stability and Handling :
- Moisture sensitivity is a universal challenge for boronic esters, but spirocyclic frameworks (e.g., the target compound) may offer marginal improvements in shelf-life due to reduced conformational flexibility .
- The dihydropyran derivative () demonstrates commercial viability with 95% purity, suggesting rigorous quality control protocols are feasible for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
